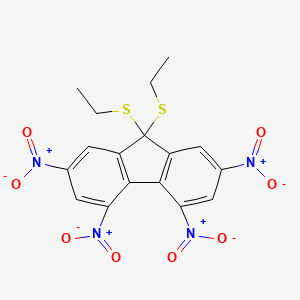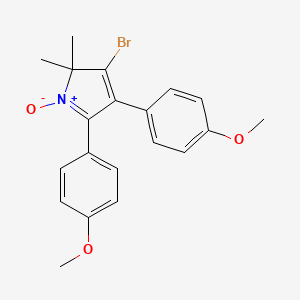
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole is a synthetic organic compound that belongs to the class of bromophenols Bromophenols are known for their diverse biological activities and are often found in marine organisms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole typically involves multi-step organic reactions. The starting materials often include brominated phenols and methoxy-substituted benzene derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methoxylation, and cyclization, followed by purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, reduction may produce hydroquinones, and substitution reactions may result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4,5-dimethoxybenzaldehyde: Another bromophenol derivative with similar structural features.
3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol: A compound isolated from marine algae with notable biological activities.
Uniqueness
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
89718-49-0 |
|---|---|
Molekularformel |
C20H20BrNO3 |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
3-bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxidopyrrol-1-ium |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2)19(21)17(13-5-9-15(24-3)10-6-13)18(22(20)23)14-7-11-16(25-4)12-8-14/h5-12H,1-4H3 |
InChI-Schlüssel |
JGUXKEJQHKFBEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(=[N+]1[O-])C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)

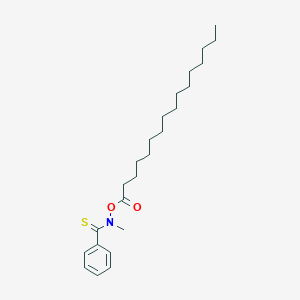
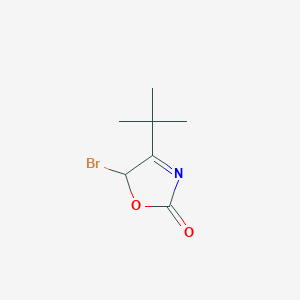
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)


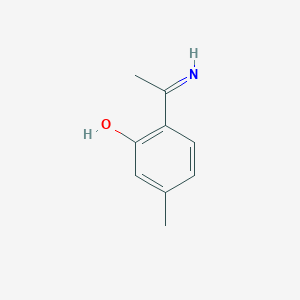

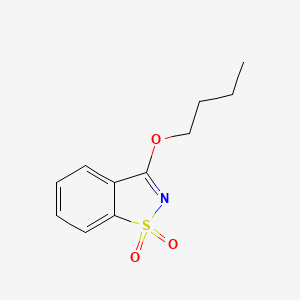
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
phosphane](/img/structure/B14374251.png)
